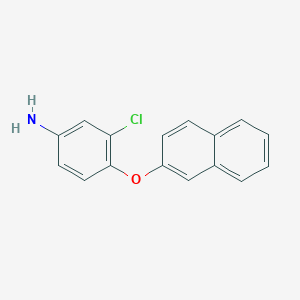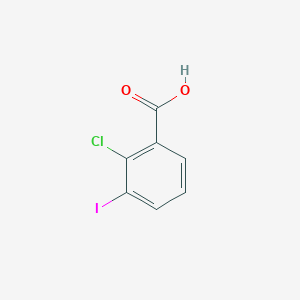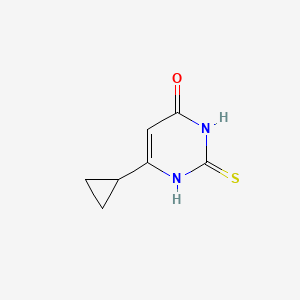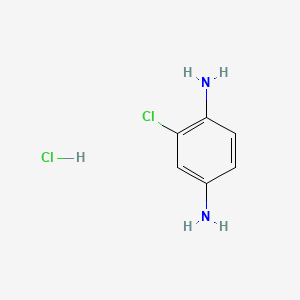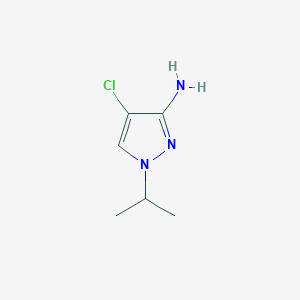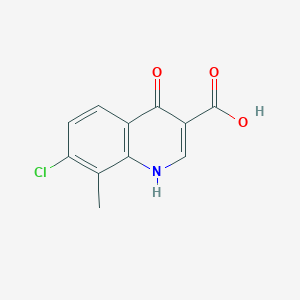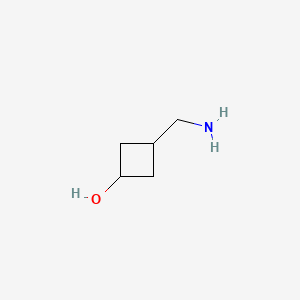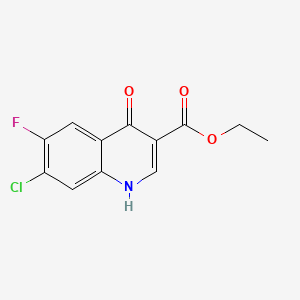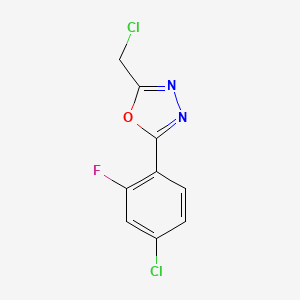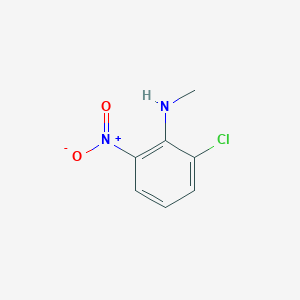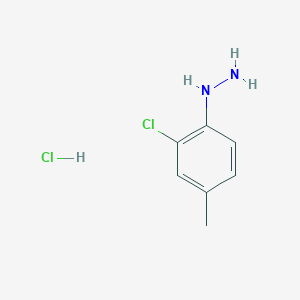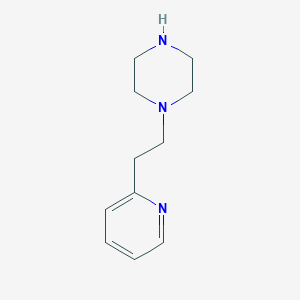
1-(2-(Pyridin-2-yl)ethyl)piperazine
Vue d'ensemble
Description
1-(2-(Pyridin-2-yl)ethyl)piperazine is a chemical compound with the molecular formula C11H17N3 . It has a molecular weight of 191.28 . It is a piperazine derivative . Some derivatives of this substance are known to act as potent and selective α2-adrenoceptor antagonists .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C11H17N3/c1-2-5-13-11(3-1)4-8-14-9-6-12-7-10-14/h1-3,5,12H,4,6-10H2 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 191.27300 and a density of 1.033g/cm3 . It has a boiling point of 306.1ºC at 760 mmHg .Applications De Recherche Scientifique
Medicinal Chemistry Applications
Piperazine derivatives, including 1-(2-(Pyridin-2-yl)ethyl)piperazine, have shown significant promise in medicinal chemistry. They are synthesized for their potential therapeutic applications and evaluated through various biological studies. For instance, novel fluoroquinolones incorporating piperazine units have been developed and evaluated for their in vivo activity against Mycobacterium tuberculosis, exhibiting comparable efficacy to sparfloxacin (Shindikar & Viswanathan, 2005). This highlights the role of piperazine derivatives in tackling infectious diseases.
Neuropharmacological Research
In neuropharmacology, compounds derived from this compound have been synthesized to investigate their effects on cognitive functions. Research includes the synthesis of piperazine-containing compounds and their evaluation for memory enhancement in animal models. These studies indicate positive effects on learning and memory facilitation, offering insights into potential treatments for cognitive disorders (Li Ming-zhu, 2008; Li Ming-zhu, 2012).
Anticancer Research
The anticancer potential of this compound derivatives has been explored through the synthesis of novel compounds and their in vitro evaluation against various human cancer cell lines. Compounds have demonstrated antiproliferative effects, suggesting the potential of piperazine derivatives as anticancer agents (Mallesha et al., 2012).
Insecticide Design
The design and synthesis of novel insecticides based on the serotonergic ligand PAPP, a piperazine derivative, have been investigated for their biological activities against pests. This research underscores the application of piperazine compounds in developing insecticides with novel modes of action (Cai et al., 2010).
Material Science and Coordination Chemistry
In material science and coordination chemistry, the structural diversity and photoluminescence properties of group 12 metal complexes involving piperazine-based ligands have been studied. These complexes exhibit unique structural characteristics and potential applications in material science (Purkait et al., 2017).
Mécanisme D'action
Target of Action
The primary target of 1-(2-(Pyridin-2-yl)ethyl)piperazine is the α2-adrenergic receptor . This receptor plays a crucial role in the sympathetic nervous system, regulating the release of norepinephrine and controlling various physiological functions such as blood pressure and heart rate .
Propriétés
IUPAC Name |
1-(2-pyridin-2-ylethyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-2-5-13-11(3-1)4-8-14-9-6-12-7-10-14/h1-3,5,12H,4,6-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUNCRDVGUBYCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70213160 | |
| Record name | Piperazine, 2-pyridylethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70213160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63732-26-3, 53345-15-6 | |
| Record name | Piperazine, 2-pyridylethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063732263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperazine, 2-pyridylethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70213160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 53345-15-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

